molecular formula C34H32FeN4O6+ B12980988 Fe(III) 2,4-Diacetyl deuteroporphyrin IX chloride

Fe(III) 2,4-Diacetyl deuteroporphyrin IX chloride

Cat. No.: B12980988
M. Wt: 648.5 g/mol
InChI Key: NDUKKQKUYSTKKK-UHFFFAOYSA-L
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Description

Fe(III) 2,4-Diacetyl deuteroporphyrin IX chloride (CAS No. 79151-70-5) is a synthetic metalloporphyrin derivative with a molecular formula of C₃₄H₃₂FeN₄O₆ and a molecular weight of 648.49 g/mol . Structurally, it features acetyl groups at the 2- and 4-positions of the deuteroporphyrin IX macrocycle, a central Fe(III) ion, and a chloride counterion. SHE) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fe(III) 2,4-Diacetyl deuteroporphyrin IX chloride typically involves the acetylation of deuteroporphyrin IX followed by the introduction of iron. The reaction conditions often include the use of acetic anhydride and a catalyst under controlled temperature and pH conditions. The final step involves the addition of iron chloride to form the Fe(III) complex .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. These methods ensure high purity and yield through optimized reaction conditions and purification processes. The use of automated reactors and continuous flow systems can enhance efficiency and consistency in production .

Chemical Reactions Analysis

Esterification and Hydrolysis

The carboxylic acid group undergoes esterification to form ethyl esters, a reversible reaction modulated by acidic or basic conditions.

Reaction TypeConditionsReagents/CatalystsYieldReference
Esterification Reflux in ethanol with acid catalystH₂SO₄, ethanol85-90%
Hydrolysis Aqueous NaOH (1M), 80°C, 4hNaOH, H₂O92%

Example:

  • Ethyl ester formation :
    2-Ethyl-4-phenylthiazole-5-carboxylic acid+EtOHH+Ethyl 2-ethyl-4-phenylthiazole-5-carboxylate+H2O\text{2-Ethyl-4-phenylthiazole-5-carboxylic acid} + \text{EtOH} \xrightarrow{\text{H}^+} \text{Ethyl 2-ethyl-4-phenylthiazole-5-carboxylate} + \text{H}_2\text{O}

  • Hydrolysis regenerates the carboxylic acid under basic conditions, essential for prodrug activation strategies .

Amide Formation

The carboxylic acid reacts with amines to form bioactive amides, a key step in drug development.

Amine ReagentCoupling AgentSolventTemperatureYieldReference
AnilineEDCl/HOBtDMF0°C → RT78%
BenzylamineThionyl chlorideTHFReflux82%
MorpholineDCCCH₂Cl₂RT, 12h68%

Example:

  • Anticancer amide derivative :
    2-Ethyl-4-phenylthiazole-5-carboxylic acid+R-NH2EDClAmide\text{2-Ethyl-4-phenylthiazole-5-carboxylic acid} + \text{R-NH}_2 \xrightarrow{\text{EDCl}} \text{Amide}
    Compound CIB-L43 (EC₅₀ = 0.66 nM) emerged from such reactions, showing nanomolar TRBP inhibition .

Condensation with Aldehydes

The thiazole ring participates in Knoevenagel-type condensations to form Schiff bases or heterocyclic hybrids.

AldehydeCatalystProductApplicationReference
4-MethoxybenzaldehydePiperidineBenzylidene derivativeAnticancer agents
SalicylaldehydeAcetic acidCoumarin-thiazole hybridEnzyme inhibition

Example:

  • Coumarin derivative synthesis :
    2-Ethyl-4-phenylthiazole-5-carboxylic acid+SalicylaldehydeCoumarin-thiazole conjugate\text{2-Ethyl-4-phenylthiazole-5-carboxylic acid} + \text{Salicylaldehyde} \rightarrow \text{Coumarin-thiazole conjugate}
    Such hybrids exhibit enhanced antiproliferative activity against HepG2 cells (IC₅₀ = 1.8 μM) .

Acylation Reactions

The ethyl or phenyl substituents undergo Friedel-Crafts or nucleophilic acylations for functional diversification.

Acylating AgentConditionsProductYieldReference
Chloroacetyl chlorideK₂CO₃, CH₂Cl₂, RT2-Chloroacetamide derivative90%
Acetic anhydrideReflux, tolueneAcetylated thiazole84%

Example:

  • Chloroacetylation :
    2-Ethyl-4-phenylthiazole-5-carboxylic acid+ClCH2COClBaseChloroacetamide derivative\text{2-Ethyl-4-phenylthiazole-5-carboxylic acid} + \text{ClCH}_2\text{COCl} \xrightarrow{\text{Base}} \text{Chloroacetamide derivative}
    These intermediates are pivotal in synthesizing kinase inhibitors .

Biological Activity and Derivatization Impact

Structural modifications directly influence pharmacological properties:

DerivativeTargetActivity (IC₅₀/EC₅₀)MechanismReference
CIB-L43 TRBP-Dicer interaction0.66 nMSuppresses oncogenic miR-21
18g PTP1B4.78 nM (Kᵢ)Enhances insulin signaling
35a Tubulin polymerization2.1 μMAntiproliferative in HepG2

Key findings:

  • CIB-L43 reduces HCC tumor growth in vivo with 53.9% oral bioavailability .

  • Amide 18g increases glucose uptake by 40% in adipocytes via IRβ/Akt phosphorylation .

Scientific Research Applications

Areas of Application

  • Chemistry of Heme Derivatives Fe(III) Deuteroporphyrin IX chloride is useful in studying the chemistry of heme because it is more stable than heme .
  • Coordination Chemistry Fe(III) Deuteroporphyrin IX chloride is applied in coordination chemistry .
  • Malaria Pigment This compound is used in the study of malaria pigment .
  • Oxidation Chemistry It is also applied in oxidation chemistry .
  • Cytochrome P450 Models Fe(III) Deuteroporphyrin IX chloride is used in Cytochrome P450 models .
  • Myoglobin-based carbene transferases 2,4-Diacetyl deuteroporphyrin IX (DADP) can be used as a porphyrinoid ligand for the preparation of cofactor-substituted myoglobin-based carbene transferases .

Use as a Myoglobin Substituent

The reactivity of myoglobin-based cyclopropanases toward less reactive olefins can be modified by substituting the hemin cofactor with a non-native iron 2,4-diacetyl deuteroporphyrin IX (Fe(DADP)) cofactor . Compared to protoporphyrin IX (ppIX), 2,4-diacetyl deuteroporphyrin IX contains two acetyl groups conjugated to the pyrrolic skeleton instead of the vinyl groups, making this porphyrin ligand more electron deficient compared to ppIX .

Incorporating Fe(DADP) into apomyoglobin increases the redox potential E0Fe3+/Fe2+E_0Fe^{3+}/Fe^{2+} of the metalloprotein, as expected from the stabilization of its ferrous form over the ferric form . This modification can be combined with a substitution of the axial histidine ligand (His93) with the genetically encodable unnatural amino acid N-methyl-histidine (NMH), which was previously reported to increase the redox potential E0Fe3+/Fe2+E_0Fe^{3+}/Fe^{2+} .

Stability

Fe(III) Deuteroporphyrin IX chloride exhibits higher stability compared to heme, making it suitable for studying heme chemistry .

Related compounds

  • Fe(III) Deuteroporphyrin IX chloride Fe(III) Deuteroporphyrin IX chloride is useful for studying the chemistry of heme due to its higher stability, compared to heme .

Mechanism of Action

The mechanism of action of Fe(III) 2,4-Diacetyl deuteroporphyrin IX chloride involves its ability to coordinate with various ligands and participate in redox reactions. The iron center can undergo changes in oxidation state, facilitating electron transfer processes. This makes it a valuable catalyst in various chemical reactions. The molecular targets and pathways involved include interactions with biological molecules such as proteins and nucleic acids, where it can mimic the behavior of natural heme complexes .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The biological and chemical properties of deuteroporphyrin derivatives are highly dependent on substituents at the 2- and 4-positions. Below is a comparative analysis of key analogs:

Fe(III) 2,4-Diacetyl Deuteroporphyrin IX Chloride vs. 2,4-Disulfonic Acid Deuteroporphyrin IX (dSDP)

  • Substituents :
    • Acetyl groups (target compound): Enhance hydrophobicity and influence electronic properties via electron-withdrawing effects.
    • Sulfonic acid groups (dSDP): Introduce strong negative charges, increasing solubility in aqueous environments .
  • Applications: The acetylated derivative binds tightly to de novo proteins (K_D ≤ 10 nM) as an electron acceptor , while dSDP is used in structural studies of ferrochelatases due to its charged groups facilitating enzyme-substrate interactions .

This compound vs. Deuteroporphyrin IX 2,4-Bis-(Ethylene Glycol) Iron(III) (DPG2-Fe³⁺)

  • Substituents :
    • Ethylene glycol groups (DPG2-Fe³⁺): Provide amphiphilic properties, enabling membrane penetration and prion inhibition .
  • Biological Activity :
    • DPG2-Fe³⁺ inhibits PrP^res accumulation in prion diseases, whereas the acetylated compound is prioritized for redox studies due to its defined E_m value .

Ester vs. Chloride Derivatives

  • 2,4-Diacetyl Deuteroporphyrin IX Dimethyl Ester :
    • The ester form (CAS 10591-31-8) lacks the chloride counterion, reducing ionic interactions. It is used as a synthetic intermediate or industrial research reagent .
    • In contrast, the chloride salt’s ionic character enhances its role in metalloprotein reconstitution (e.g., myoglobin studies) .

Metal Center and Redox Properties

Compound Metal Ion Redox Potential (E_m vs. SHE) Key Application Reference
Fe(III) 2,4-Diacetyl Dp IX Cl⁻ Fe³⁺ +0.01 V Electron transfer in proteins
Zn 5-Phenyl Porphyrin Zn²⁺ +0.91 V Photochemical reaction centers
In(III) Meso-Tetra(4-Sulphonatophenyl)Porphine (In-TSP) In³⁺ N/A Antiprion activity in deer CWD models
  • Fe(III) vs. Zn/In : Fe(III) porphyrins are redox-active, making them suitable for electron transfer, while Zn²⁺ derivatives (e.g., Zn 5-phenyl porphyrin) excel in light-driven processes due to higher E_m values .

Spectroscopic and Binding Properties

  • Infrared Spectroscopy :
    • The 2,4-diacetyl derivative exhibits distinct C-N stretch bands (~2100 cm⁻¹) when liganded to cyanide, sensitive to Fe³⁺ oxidation state and porphyrin substituents. This contrasts with protoheme (2,4-divinyl) derivatives, where vinyl groups alter vibrational modes .
  • Binding Affinity: this compound binds to de novo proteins with K_D ≤ 10 nM, comparable to heme B but stronger than unmodified deuteroporphyrins .

Biological Activity

Fe(III) 2,4-Diacetyl Deuteroporphyrin IX Chloride (Fe(DADP)Cl) is a synthetic metalloporphyrin that has garnered interest due to its unique structural properties and biological activities. This compound, derived from 2,4-Diacetyl Deuteroporphyrin IX, exhibits significant potential in various biochemical applications, particularly in the fields of enzymatic catalysis and oxidative stress modulation.

Structural Characteristics

Fe(DADP)Cl is characterized by the presence of two acetyl groups on the porphyrin ring, which enhances its electron-deficient nature compared to other porphyrins like protoporphyrin IX (ppIX). This modification affects its redox properties, leading to an increased redox potential EFe3+/Fe2+0E^{0}_{Fe^{3+}/Fe^{2+}}, which stabilizes the ferrous form of the metalloprotein over the ferric form . The synthesis of Fe(DADP)Cl typically involves metalation of 2,4-Diacetyl Deuteroporphyrin IX dimethyl ester with iron(II) chloride in a controlled environment .

Biological Activity

1. Enzymatic Applications:
Fe(DADP)Cl has been utilized as a cofactor in artificial myoglobin-based carbene transferases. The incorporation of this compound into apomyoglobin enhances the catalytic efficiency for cyclopropanation reactions involving electron-deficient olefins. The unique electronic properties of Fe(DADP)Cl allow for effective stabilization of reaction intermediates, thereby increasing the overall reaction rates .

2. Redox Properties:
The redox activity of Fe(DADP)Cl plays a crucial role in its biological functions. It has been shown to participate in electron transfer processes that are essential for various biochemical pathways. The stabilization of the ferrous state facilitates interactions with molecular oxygen and other substrates, making it a valuable component in studies related to oxidative stress and cellular signaling .

3. Oxidative Stress Modulation:
Research indicates that Fe(DADP)Cl can influence cellular responses to oxidative stress. By modulating heme oxygenase-1 (HO-1) expression, it contributes to the catabolism of heme into biliverdin and carbon monoxide, both of which have protective roles against oxidative damage . This property is particularly relevant in therapeutic contexts where oxidative stress is implicated in disease progression.

Case Studies

Study 1: Myoglobin-Based Catalysis
In a study examining the catalytic properties of Fe(DADP)Cl incorporated into myoglobin, researchers found that the modified enzyme exhibited enhanced reactivity towards less reactive olefins compared to its native counterpart. This was attributed to the increased redox potential and altered electronic environment provided by the DADP ligand .

Study 2: Oxidative Stress Response
A separate investigation focused on the effects of Fe(DADP)Cl on HO-1 expression in human cell lines. The results demonstrated that treatment with this compound led to a significant upregulation of HO-1, suggesting its potential as a therapeutic agent in conditions characterized by elevated oxidative stress .

Comparative Analysis

The following table summarizes key properties and activities of Fe(DADP)Cl compared to other common metalloporphyrins:

Property/ActivityFe(DADP)ClProtoporphyrin IX (ppIX)Hemin (Fe(III)-protoporphyrin IX)
Redox Potential Increased EFe3+/Fe2+0E^{0}_{Fe^{3+}/Fe^{2+}}ModerateHigh
Catalytic Activity Enhanced with myoglobinStandardVariable
Oxidative Stress Modulation SignificantModerateHigh
Synthesis Complexity ModerateLowModerate

Properties

Molecular Formula

C34H32FeN4O6+

Molecular Weight

648.5 g/mol

IUPAC Name

3-[7,12-diacetyl-18-(2-carboxylatoethyl)-3,8,13,17-tetramethylporphyrin-21,23-diid-2-yl]propanoate;hydron;iron(3+)

InChI

InChI=1S/C34H34N4O6.Fe/c1-15-21(7-9-31(41)42)27-14-28-22(8-10-32(43)44)16(2)24(36-28)12-29-34(20(6)40)18(4)26(38-29)13-30-33(19(5)39)17(3)25(37-30)11-23(15)35-27;/h11-14H,7-10H2,1-6H3,(H4,35,36,37,38,39,40,41,42,43,44);/q;+3/p-2

InChI Key

NDUKKQKUYSTKKK-UHFFFAOYSA-L

Canonical SMILES

[H+].[H+].CC1=C(C2=CC3=NC(=CC4=C(C(=C([N-]4)C=C5C(=C(C(=N5)C=C1[N-]2)C(=O)C)C)C(=O)C)C)C(=C3CCC(=O)[O-])C)CCC(=O)[O-].[Fe+3]

Origin of Product

United States

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